

"vapor pressure and boiling point of 1-Methoxy-2-methylpropane"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methoxy-2-methylpropane**

Cat. No.: **B1605180**

[Get Quote](#)

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of **1-Methoxy-2-methylpropane**

Introduction

1-Methoxy-2-methylpropane, also commonly known as isobutyl methyl ether, is an ether with the chemical formula C5H12O.^[1] As an isomer of the more widely known fuel additive methyl tert-butyl ether (MTBE), it serves primarily as a solvent in various chemical applications. A comprehensive understanding of its fundamental physicochemical properties, particularly vapor pressure and boiling point, is critical for its safe handling, application in synthesis and purification processes like distillation, and for modeling its environmental fate.

This technical guide provides a detailed examination of the vapor pressure and boiling point of **1-Methoxy-2-methylpropane**. It consolidates available experimental data, outlines the theoretical principles governing these properties, and describes robust methodologies for their experimental determination. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights.

Core Physicochemical Properties

A summary of the key physicochemical identifiers and properties for **1-Methoxy-2-methylpropane** is presented below. These data form the basis for understanding its phase behavior.

Property	Value	Source
Chemical Name	1-Methoxy-2-methylpropane	-
Synonyms	Isobutyl methyl ether, Methyl isobutyl ether	[2] [3] [4] [5]
CAS Number	625-44-5	[1] [3] [4] [5]
Molecular Formula	C ₅ H ₁₂ O	[1] [2] [3] [4] [5]
Molecular Weight	88.15 g/mol	[1] [2] [6]
Density	0.748 g/cm ³	[1] [6]

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. This property is a direct measure of a liquid's volatility and is fundamentally dependent on temperature. As temperature increases, more molecules gain sufficient kinetic energy to overcome intermolecular forces and escape into the gas phase, thereby increasing the vapor pressure.

Experimental Vapor Pressure Data

The experimental vapor pressure for **1-Methoxy-2-methylpropane** has been reported as follows:

Temperature (°C)	Temperature (K)	Vapor Pressure (mmHg)	Vapor Pressure (kPa)	Source
25	298.15	239	31.86	[1]

This single data point provides a crucial baseline for the compound's volatility under standard laboratory conditions. For comprehensive process design and modeling, a full vapor pressure curve across a range of temperatures would be necessary. Such data is typically correlated using semi-empirical equations like the Antoine equation.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The normal boiling point is the specific temperature at which the vapor pressure of the liquid equals the defined atmospheric pressure at sea level, 1 atmosphere (760 mmHg or 101.325 kPa).

Normal Boiling Point

The normal boiling point for **1-Methoxy-2-methylpropane** has been reported by several sources, with minor variations that may be attributable to experimental conditions or sample purity.

Normal Boiling Point (°C)	Pressure (mmHg)	Source
56.5	760	[1] [6]
59	Not specified, assumed normal	[2]

The slight discrepancy highlights the importance of precise pressure control and measurement during experimental determination. For practical purposes, a value in the range of 56.5 - 59 °C is a reliable estimate for the normal boiling point.

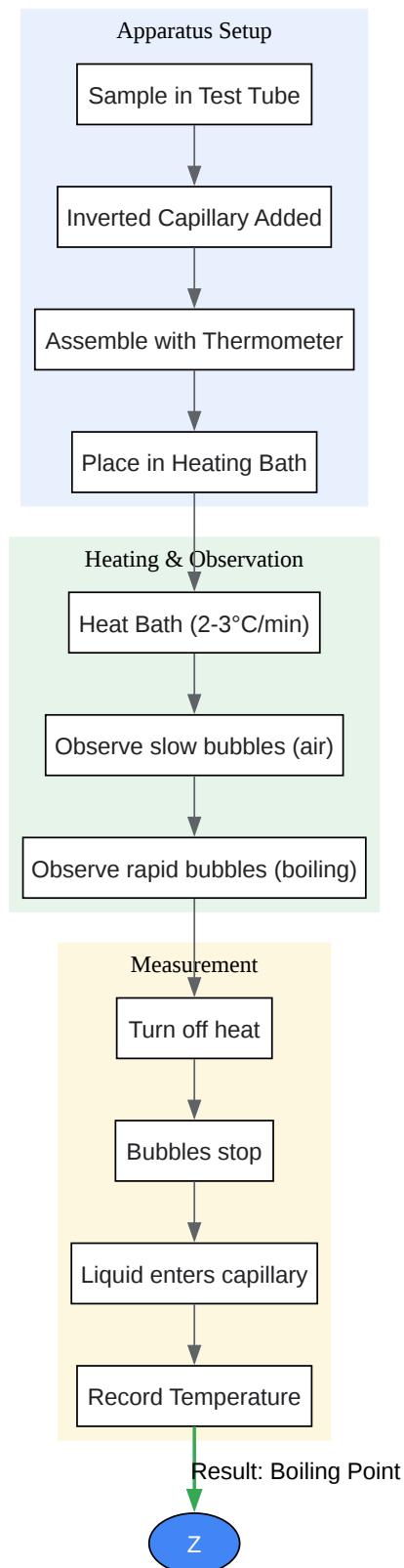
Effect of Pressure on Boiling Point

The boiling point is highly sensitive to changes in the external pressure. A reduction in external pressure lowers the vapor pressure required for boiling to occur, and thus the liquid will boil at a lower temperature. This principle is the foundation of vacuum distillation, a critical technique for purifying compounds that are thermally sensitive or have very high boiling points at atmospheric pressure. Conversely, increasing the external pressure will elevate the boiling point.

Experimental Determination Methodologies

Accurate determination of vapor pressure and boiling point requires robust experimental techniques. The choice of method is often dictated by the amount of sample available and the required precision.

Protocol for Micro-Boiling Point Determination


This method is highly efficient, requiring only a small amount of sample (less than 0.5 mL), and is suitable for routine laboratory determinations.^{[7][8]} The technique relies on observing the temperature at which the vapor pressure of the sample inside an inverted capillary tube equals the external atmospheric pressure.

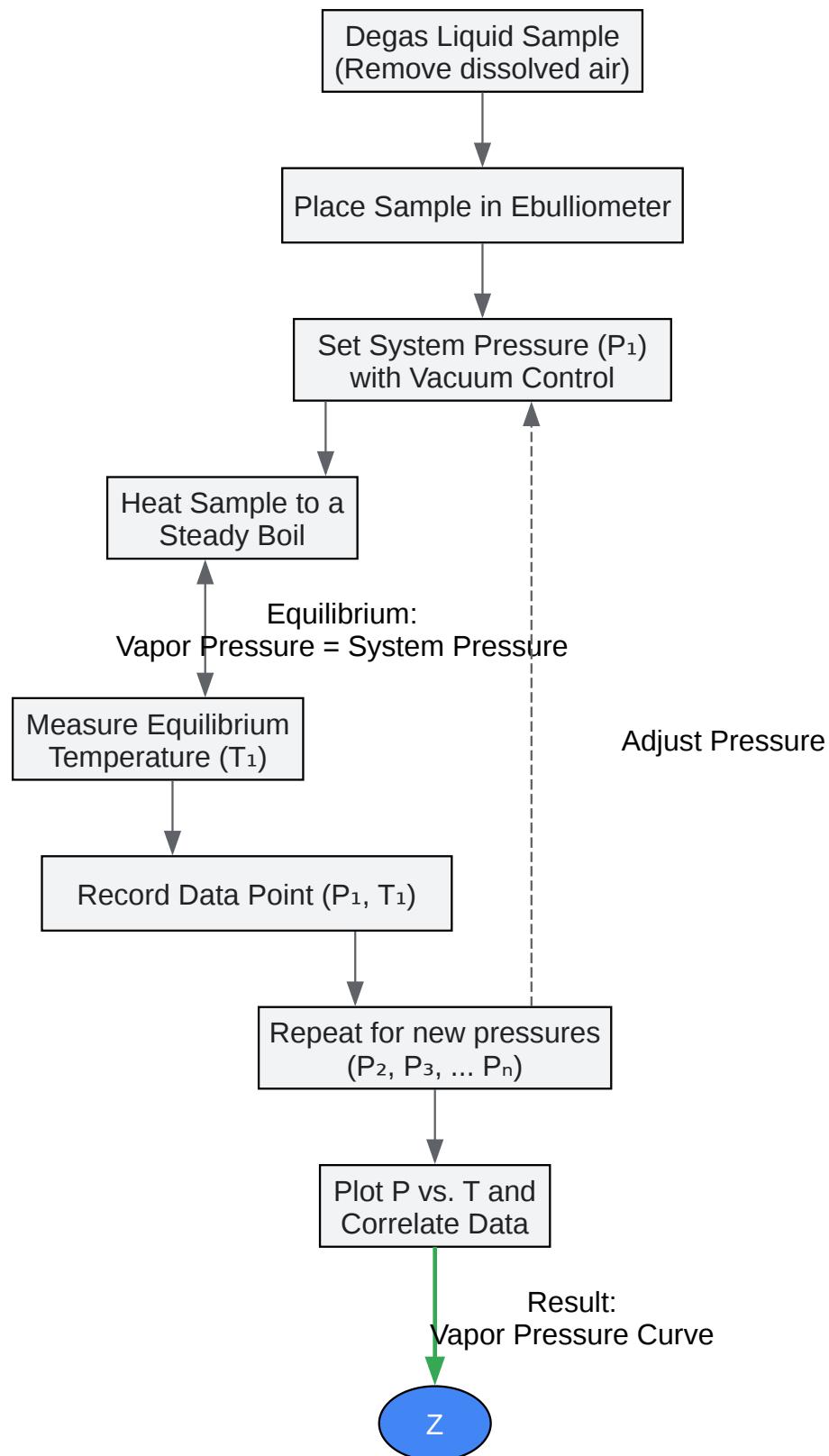
Experimental Protocol:

- Apparatus Setup:
 - Attach a small test tube (e.g., a 75x10 mm tube) containing 0.2-0.3 mL of the **1-Methoxy-2-methylpropane** sample to a thermometer using a rubber band or wire. The thermometer bulb should be aligned with the bottom of the test tube.
 - Prepare a fusion tube (a capillary tube sealed at one end) and place it, open-end down, into the liquid sample within the test tube.
 - Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus).^[8]
- Heating and Observation:
 - Begin heating the bath at a rate of approximately 2-3 °C per minute.
 - As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.
 - Upon reaching the boiling point, the sample's vapor pressure will drive a vigorous and continuous stream of bubbles from the capillary tube.
- Measurement:
 - Once a rapid, steady stream of bubbles is observed, turn off the heat source and allow the apparatus to cool slowly.
 - The bubble stream will slow down and eventually stop. The precise moment the external pressure overcomes the internal vapor pressure, liquid will be drawn back into the

capillary tube.

- The boiling point is the temperature recorded at the exact moment the liquid just begins to enter the inverted capillary tube.[8]

[Click to download full resolution via product page](#)


Caption: Workflow for Micro-Boiling Point Determination.

Principles of Vapor Pressure Measurement

Measuring vapor pressure as a function of temperature provides a complete picture of a substance's volatility. A common and accurate approach is the ebulliometric method, where the boiling point of the liquid is measured under precisely controlled pressures.[\[9\]](#)[\[10\]](#)

Conceptual Workflow:

- **Sample Degassing:** The liquid sample is first thoroughly degassed to remove any dissolved atmospheric gases, which would otherwise contribute to the total pressure and introduce significant error. This is typically achieved by freeze-pump-thaw cycles under vacuum.
- **Pressure Control:** The degassed sample is placed in a vessel (an ebulliometer) connected to a vacuum pump and a pressure measurement system (manometer). The system pressure is adjusted to a desired setpoint below atmospheric pressure.
- **Heating to Boil:** The sample is heated until it boils. At the boiling point, the vapor pressure of the substance is, by definition, equal to the controlled pressure of the system.
- **Temperature Measurement:** A high-precision thermometer measures the temperature of the vapor-liquid equilibrium. This temperature is the boiling point at that specific controlled pressure.
- **Data Collection:** The process is repeated at various controlled pressures to generate a series of pressure-temperature data points.
- **Data Analysis:** The resulting data (P vs. T) are plotted and fitted to a thermodynamic model, such as the Antoine equation, to determine the enthalpy of vaporization and create a continuous vapor pressure curve.

[Click to download full resolution via product page](#)

Caption: Conceptual Workflow for Ebulliometric Vapor Pressure Measurement.

Conclusion

The vapor pressure and boiling point of **1-Methoxy-2-methylpropane** are defining characteristics for its use as a solvent and chemical intermediate. The normal boiling point is reliably established to be in the range of 56.5-59 °C.[1][2][6] Its vapor pressure of 239 mmHg at 25 °C indicates significant volatility, necessitating appropriate handling procedures to minimize exposure and ensure safety.[1] The experimental protocols and theoretical relationships described in this guide provide a robust framework for the accurate characterization and confident application of this compound in scientific and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methoxy-2-methylpropane | lookchem [lookchem.com]
- 2. 1-methoxy-2-methylpropane [stenutz.eu]
- 3. Propane, 1-methoxy-2-methyl- [webbook.nist.gov]
- 4. Propane, 1-methoxy-2-methyl- [webbook.nist.gov]
- 5. Propane, 1-methoxy-2-methyl- [webbook.nist.gov]
- 6. 1-Methoxy-2-methylpropane | CAS#:625-44-5 | Chemsoc [chemsoc.com]
- 7. chemconnections.org [chemconnections.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. ["vapor pressure and boiling point of 1-Methoxy-2-methylpropane"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1605180#vapor-pressure-and-boiling-point-of-1-methoxy-2-methylpropane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com